molecular formula C18H22N6 B2375785 6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2380071-02-1

6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile

Cat. No.: B2375785
CAS No.: 2380071-02-1
M. Wt: 322.416
InChI Key: IXARCQVAUFRXNJ-UHFFFAOYSA-N
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Description

6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile is a complex organic compound that features a pyridine ring substituted with a piperazine moiety, which is further substituted with a tert-butylpyridazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile typically involves multiple steps:

    Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of 6-tert-butylpyridazine. This can be achieved through the reaction of tert-butylhydrazine with a suitable pyridine derivative under controlled conditions.

    Piperazine Substitution: The next step involves the introduction of the piperazine ring. This is typically done by reacting the pyridazinyl intermediate with piperazine in the presence of a suitable catalyst.

    Final Coupling: The final step involves the coupling of the piperazinyl intermediate with 2-cyanopyridine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-(tert-Butyl)-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine
  • tert-Butyl 4-(6-Amino-3-pyridyl)piperazine-1-carboxylate

Uniqueness

6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile is unique due to its specific substitution pattern and the presence of both pyridazine and piperazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

6-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6/c1-18(2,3)15-7-8-17(22-21-15)24-11-9-23(10-12-24)16-6-4-5-14(13-19)20-16/h4-8H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXARCQVAUFRXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)C3=CC=CC(=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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